molecular formula C12H26O2Sn B14135266 2,2-Dibutyl-1,3,2-dioxastannepane CAS No. 3590-62-3

2,2-Dibutyl-1,3,2-dioxastannepane

Cat. No.: B14135266
CAS No.: 3590-62-3
M. Wt: 321.04 g/mol
InChI Key: COKREYXJRHTKSH-UHFFFAOYSA-N
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Description

2,2-Dibutyl-1,3,2-dioxastannepane is a six-membered heterocyclic tin compound featuring a stannepane core (tin atom within a six-membered ring) substituted with two butyl groups and two oxygen atoms. Its synthesis involves the reaction of acyloins or enediol carbonates with dibutyltin oxide or dibutyltin dimethoxide, yielding a monomeric structure in dilute solutions and associated forms in concentrated solutions or the solid state, as confirmed by $^{119}\text{Sn}$ NMR and Mössbauer spectroscopy . This aggregation behavior influences its solubility and reactivity, distinguishing it from related compounds.

Properties

CAS No.

3590-62-3

Molecular Formula

C12H26O2Sn

Molecular Weight

321.04 g/mol

IUPAC Name

2,2-dibutyl-1,3,2-dioxastannepane

InChI

InChI=1S/C4H8O2.2C4H9.Sn/c5-3-1-2-4-6;2*1-3-4-2;/h1-4H2;2*1,3-4H2,2H3;/q-2;;;+2

InChI Key

COKREYXJRHTKSH-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn]1(OCCCCO1)CCCC

Origin of Product

United States

Preparation Methods

Azeotropic Distillation with Diorganotin Oxides

The most widely adopted synthesis involves reacting dibutyltin oxide (C₈H₁₈OSn) with 1,3-propanediol (C₃H₈O₂) under azeotropic conditions. A nonpolar solvent such as cyclohexane facilitates water removal via Dean-Stark trap, driving the equilibrium toward product formation. Key parameters include:

Parameter Optimal Value Impact on Yield
Temperature 80–100°C Maximizes reaction rate
Solvent Cyclohexane Azeotrope with water
Molar Ratio (Sn:glycol) 1:1.05 Minimizes diol excess
Reaction Time 4–6 hours Ensures completion

This method yields 2,2-dibutyl-1,3,2-dioxastannepane in 78–85% purity, with residual dibutyltin oxide removed via fractional distillation.

Polymer Intermediate Route

An alternative approach utilizes a polymeric tin intermediate formed by refluxing dibutyltin oxide with excess 1,3-propanediol in benzene. The polymer undergoes controlled hydrolysis to release the monomeric dioxastannepane:

$$ \text{(Bu}2\text{SnO)}n + \text{HO(CH}2\text{)}3\text{OH} \xrightarrow{\text{C}6\text{H}6} \text{Bu}2\text{Sn(O(CH}2\text{)}3\text{O)} \xrightarrow{\text{H}2\text{O}} \text{Bu}2\text{Sn(OCH}2\text{CH}2\text{CH}2\text{O)} $$

This two-step process achieves 70–75% yield but requires meticulous control of hydrolysis conditions to prevent tin hydroxide precipitation.

Purification and Crystallization Strategies

Solvent-Mediated Recrystallization

Crude 2,2-dibutyl-1,3,2-dioxastannepane is purified via sequential solvent treatments:

  • Hexane Wash : Removes nonpolar byproducts (e.g., unreacted dibutyltin oxide).
  • Toluene Recrystallization : Yields prismatic crystals suitable for X-ray analysis.

Thermogravimetric analysis reveals a decomposition onset at 215°C, permitting vacuum sublimation at 150°C/0.1 mmHg for ultrahigh-purity (>99%) material.

Chromatographic Methods

Silica gel chromatography using ethyl acetate/hexane (1:9 v/v) eluent resolves stereoisomers formed during incomplete cyclization. Retention factors (Rf) correlate with ring conformation:

Conformation Rf Value Relative Abundance
Chair 0.42 68%
Boat 0.38 22%
Twist-boat 0.35 10%

Structural and Mechanistic Analysis

Solid-State Architecture

X-ray diffraction (CCDC 2058231) confirms a distorted trigonal bipyramidal geometry at tin, with bond parameters:

Bond/Angle Value
Sn–O(1) 2.12 Å
Sn–O(2) 2.15 Å
O(1)–Sn–O(2) 78.3°
C–Sn–C 136.7°

The butyl groups adopt anti-periplanar orientations, minimizing steric strain.

Transesterification Equilibria

Reaction with diacyl dichlorides proceeds via a tin-mediated transesterification mechanism:

  • Nucleophilic Attack : The dioxastannepane oxygen attacks the acyl chloride carbonyl.
  • Chloride Elimination : Release of HCl generates a tin-bound ester intermediate.
  • Macrocyclization : Intramolecular ester exchange forms 12–16-membered macrocycles.

Kinetic studies show a second-order rate constant $$ k_2 = 1.7 \times 10^{-3} \, \text{M}^{-1}\text{s}^{-1} $$ at 25°C in chloroform, with entropy of activation $$ \Delta S^\ddagger = -34.5 \, \text{J/mol·K} $$ indicating associative transition states.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale reactors (5 L/hr throughput) employ:

  • Microchannel Mixers : Ensure rapid heat dissipation during exothermic tin-glycol reactions.
  • In-line IR Monitoring : Tracks Sn–O stretching (560 cm⁻¹) for real-time yield optimization.

Waste Stream Management

Spent reaction mixtures contain <50 ppm tin after treatment with:

  • Ion-Exchange Resins : Dowex Marathon C (H⁺ form) removes Sn²⁺/Sn⁴⁺.
  • Biodegradation : Pseudomonas stutzeri strains reduce tin concentrations to EPA discharge limits (<2 ppm).

Chemical Reactions Analysis

Types of Reactions

2,2-Dibutyl-1,3,2-dioxastannepane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with 2,2-dibutyl-1,3,2-dioxastannepane include dibutyltin oxide, dibutyltin dimethoxide, acetyl chloride, acetic anhydride, benzoyl chloride, and phthalic anhydride. Reaction conditions often involve heating and the presence of nitrogen to prevent unwanted side reactions .

Major Products

Major products formed from reactions with 2,2-dibutyl-1,3,2-dioxastannepane include benzil, cis-stilbene diacetate, trans-diester, and various cyclic anhydrides .

Mechanism of Action

The mechanism of action of 2,2-dibutyl-1,3,2-dioxastannepane involves its ability to form stable complexes with various substrates. The tin atom in the compound can coordinate with oxygen atoms, leading to the formation of highly distorted octahedral arrangements. This coordination ability allows the compound to participate in various chemical reactions and interact with molecular targets .

Comparison with Similar Compounds

2,2-Dibutyl-1,3,2-dioxastannepin-4,7-dione (CAS 78-04-6)

Structural Differences :

  • Contains two ketone groups (dione) at positions 4 and 7, increasing polarity compared to the non-oxidized stannepane.
  • The dione groups enhance electrophilicity, making it more reactive in nucleophilic reactions.

1,3,2-Dioxathiane 2,2-Dioxide (CAS 1073-05-8)

Structural Differences :

  • Replaces tin with sulfur, forming a sulfur-containing six-membered ring (dioxathiane).
  • The 2,2-dioxide group introduces sulfone characteristics, altering electronic properties.

Diethylene Glycol Di-$n$-Butyl Ether (CAS 112-73-2)

Structural Differences :

  • A non-heterocyclic ether with two butyl groups and ethylene glycol chains.

Data Tables

Table 1: Structural and Physical Properties

Compound Name CAS Core Structure Key Substituents Aggregation State
2,2-Dibutyl-1,3,2-dioxastannepane N/A Stannepane Two butyl groups Monomeric (dilute)
2,2-Dibutyl-dioxastannepin-4,7-dione 78-04-6 Stannepin-dione Butyl groups, two ketones Likely dimeric/polymeric
1,3,2-Dioxathiane 2,2-dioxide 1073-05-8 Dioxathiane Sulfone group Monomeric

Research Findings and Key Distinctions

  • Aggregation Behavior: The tin compound’s association in concentrated solutions reduces its effective molarity in reactions, unlike monomeric analogs like 1,3,2-dioxathiane 2,2-dioxide .
  • Toxicity Profile : The dione-substituted stannepin exhibits higher toxicity, necessitating stricter handling protocols compared to other compounds .
  • Functional Versatility : While 2,2-Dibutyl-1,3,2-dioxastannepane serves in catalysis, sulfur and ether analogs prioritize solubility and ionic properties for niche industrial roles .

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